N-(3-imidazol-1-ylpropyl)-4-(trifluoromethyl)benzamide
Description
N-(3-Imidazol-1-ylpropyl)-4-(trifluoromethyl)benzamide is a benzamide derivative featuring a trifluoromethyl (-CF₃) group at the para position of the benzamide core and a 3-imidazol-1-ylpropyl side chain attached to the amide nitrogen. The imidazole moiety, a five-membered heterocycle with two nitrogen atoms, is known for its role in hydrogen bonding and metal coordination, which may contribute to pharmacological activity .
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O/c15-14(16,17)12-4-2-11(3-5-12)13(21)19-6-1-8-20-9-7-18-10-20/h2-5,7,9-10H,1,6,8H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBACXLAGDVIFCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCCN2C=CN=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301190423 | |
| Record name | N-[3-(1H-Imidazol-1-yl)propyl]-4-(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301190423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666499 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
93669-31-9 | |
| Record name | N-[3-(1H-Imidazol-1-yl)propyl]-4-(trifluoromethyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93669-31-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[3-(1H-Imidazol-1-yl)propyl]-4-(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301190423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-imidazol-1-ylpropyl)-4-(trifluoromethyl)benzamide typically involves the reaction of 3-(imidazol-1-yl)propylamine with 4-(trifluoromethyl)benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography may be employed to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(3-imidazol-1-ylpropyl)-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The benzamide group can be reduced to the corresponding amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction of the benzamide group may produce the corresponding amine.
Scientific Research Applications
N-(3-imidazol-1-ylpropyl)-4-(trifluoromethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential therapeutic effects, particularly in the modulation of enzyme activity.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which N-(3-imidazol-1-ylpropyl)-4-(trifluoromethyl)benzamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Trifluoromethyl (-CF₃) Substitution
The trifluoromethyl group in the target compound and flutolanil enhances lipophilicity and metabolic stability, which is critical for membrane penetration in both pharmaceuticals and agrochemicals. However, the position of -CF₃ (para in the target compound vs. ortho in flutolanil) significantly alters steric and electronic interactions. For example, flutolanil’s ortho-CF₃ group contributes to its fungicidal activity by disrupting fungal cell membranes , whereas the para-CF₃ in the target compound may favor interactions with hydrophobic protein pockets .
Imidazole vs. Other Heterocycles
The imidazole ring in the target compound and its analogs (e.g., ) enables hydrogen bonding and π-π stacking, which are critical for target engagement. In contrast, the tetrazole group in the sodium salt herbicide provides stronger acidity and metal-coordination capacity, favoring herbicidal activity.
Side Chain Modifications
The 3-imidazol-1-ylpropyl side chain in the target compound offers flexibility for binding to diverse targets, such as enzymes or receptors with extended active sites.
Biological Activity
N-(3-imidazol-1-ylpropyl)-4-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The compound features an imidazole ring and a trifluoromethyl group, which enhance its interaction with various molecular targets, including enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the trifluoromethyl group increases binding affinity through hydrophobic interactions. These interactions can modulate the activity of target proteins, leading to various biological effects such as anti-cancer activity and kinase inhibition.
1. Anti-Cancer Activity
This compound has demonstrated promising anti-cancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, such as MCF cells, with an IC50 value indicating effective cytotoxicity. Furthermore, animal studies revealed that treatment with this compound significantly suppressed tumor growth in mice models .
| Study | Cell Line | IC50 (μM) | Effect |
|---|---|---|---|
| Morais et al. | MCF | 25.72 ± 3.95 | Induces apoptosis |
| Animal Study | Tumor-bearing mice | N/A | Suppresses tumor growth |
2. Protein Kinase Inhibition
The compound has been identified as a potent inhibitor of protein kinases, which play critical roles in cellular signaling pathways associated with cancer progression and other diseases. Research indicates that it may inhibit specific tyrosine kinases involved in neoplastic diseases, thus providing a therapeutic avenue for cancer treatment .
Case Studies
Several studies have explored the biological activity of this compound:
- Study on Apoptosis Induction : A study by Morais et al. demonstrated that the compound accelerates apoptosis in cancer cell lines when administered in a daily dosage regimen.
- Kinase Inhibition Study : Another research focused on the compound's ability to inhibit PI3K pathways, crucial for cancer cell proliferation. The results indicated significant inhibition at low micromolar concentrations .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-isopropyl-N-(3-(4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide | Piperazine moiety | Dual inhibitor of discoidin domain receptors |
| TP-3654 | Imidazo[1,2-b]pyridazin structure | Investigational cancer treatment |
This comparison highlights the distinct pharmacological properties attributed to the specific combination of functional groups in this compound.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(3-imidazol-1-ylpropyl)-4-(trifluoromethyl)benzamide, and how can reaction yields be improved?
- Methodological Answer : The synthesis involves multi-step reactions, including amide coupling and substitution. Key steps include using bulky substituents (e.g., N-pivaloyl groups) to stabilize intermediates and prevent side reactions. Solvent choice (e.g., polar aprotic solvents like DMF), temperature control (60–80°C), and catalysts (e.g., Pd for cross-coupling) are critical. Purification via column chromatography or recrystallization enhances purity .
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) for proton and carbon environments, High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation, and High-Performance Liquid Chromatography (HPLC) for purity assessment. X-ray crystallography may resolve stereochemical ambiguities .
Q. How should researchers handle stability challenges during storage or experimental use?
- Methodological Answer : Store under inert atmospheres (argon or nitrogen) at −20°C to prevent hydrolysis of the trifluoromethyl group or imidazole ring oxidation. Use stabilizers like BHT (butylated hydroxytoluene) in solution phases .
Advanced Research Questions
Q. What mechanistic insights explain the formation of intermediates during synthesis?
- Methodological Answer : The reaction proceeds via a 1,1-diazene intermediate, which undergoes homolytic cleavage to release dinitrogen. Stabilized benzylic radicals recombine in an in-cage mechanism. Isotopic labeling (e.g., ¹⁵N) and electron paramagnetic resonance (EPR) spectroscopy can track radical intermediates .
Q. What computational strategies predict protein-ligand interactions for this compound?
- Methodological Answer : Use the Glide XP docking protocol, which incorporates hydrophobic enclosure models and water desolvation terms. Molecular dynamics simulations (e.g., Desmond) over 100 ns trajectories validate binding modes. Key residues (e.g., catalytic lysines) should be prioritized in virtual screening .
Q. How can structure-activity relationship (SAR) studies be designed to enhance pharmacological activity?
- Methodological Answer : Systematically modify substituents:
- Imidazole ring : Replace with other heterocycles (e.g., pyrazole) to alter hydrogen bonding.
- Trifluoromethyl group : Test analogs with -CF₂H or -Cl to assess metabolic stability.
- Propyl linker : Adjust chain length (C2 vs. C4) to optimize steric effects.
Use in vitro assays (e.g., kinase inhibition) paired with QSAR modeling to correlate structural changes with activity .
Q. What strategies address contradictions in biological activity data across assays?
- Methodological Answer : Standardize assay conditions (e.g., pH 7.4 buffer, 1% DMSO) and validate target specificity via CRISPR-knockout cell lines. Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀). Address off-target effects using proteome-wide profiling .
Q. How do electronic effects of the trifluoromethyl group influence reactivity in downstream modifications?
- Methodological Answer : The -CF₃ group is electron-withdrawing, directing electrophilic substitution to the benzamide meta-position. Use DFT calculations (B3LYP/6-31G*) to map electrostatic potentials. Experimentally, nitration or halogenation reactions confirm regioselectivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
